
2-叠氮基-1-苯基乙酮
概述
描述
2-Azido-1-phenylethanone, also known as phenylglyoxal azide, is an organic compound that belongs to the azide family . It has a molecular formula of C8H7N3O and an average mass of 161.161 Da .
Synthesis Analysis
The synthesis of 2-Azido-1-phenylethanone can be achieved through a Schiff-base condensation . In a round bottom flask, the following reagents were added: 2-bromo-1-phenylethanone, the alkyne, NaN3, sodium ascorbate, and CuSO4·5H2O, in a mixture of tBuOH:water .Molecular Structure Analysis
The molecular structure of 2-Azido-1-phenylethanone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involving 2-Azido-1-phenylethanone are significant in the field of organic chemistry . The thermal Huisgen reaction between alkynes and azides to form a triazole reached a new era with the Cu (I) catalyzed reaction, independently reported by Meldal and Sharpless, which selectively afforded the 1,4-regioisomer .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azido-1-phenylethanone include its molecular formula C8H7N3O, average mass 161.161 Da, and monoisotopic mass 161.058914 Da .科学研究应用
Chemical Synthesis
“2-Azido-1-phenylethanone” is a chemical compound with the molecular formula C8H7N3O . It is used in various chemical reactions and syntheses. For instance, it can be used in the synthesis of α-azido ketones .
Organic Chemistry Research
In the field of organic chemistry, “2-Azido-1-phenylethanone” plays a significant role. It is used in the study of organohypervalent iodine reagents, which is a fertile and attractive field in organic synthesis .
Hypervalent Iodine Reagents
“2-Azido-1-phenylethanone” is used in the study of hypervalent iodine reagents. These reagents, such as iodobenzene diacetate (IBD) and [hydroxy(tosyloxy)iodo]benzene (HTIB), are more versatile than other reagents such as iodosobenzene (IOB) .
One-Pot Syntheses
“2-Azido-1-phenylethanone” can be used in one-pot syntheses of α-functionalized ketones . This is a significant application in the field of synthetic chemistry.
Quantum Chemical Calculations
“2-Azido-1-phenylethanone” is also used in quantum chemical calculations. It is used in the study of molecular geometry, NBO analysis, Hyperpolarizability, and HOMO-LUMO energies .
Commercial Availability
“2-Azido-1-phenylethanone” is commercially available and can be purchased from various chemical suppliers for use in scientific research .
未来方向
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of more innovative methodologies is essential to give rapid access to made-to-order biocatalysts with desired functions .
属性
IUPAC Name |
2-azido-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIOBBSDOAUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450771 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-phenylethanone | |
CAS RN |
1816-88-2 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-azido-1-phenylethanone a versatile building block in organic synthesis?
A1: 2-Azido-1-phenylethanone possesses two key functional groups that allow for diverse synthetic transformations: the azide group and the ketone moiety.
Q2: Can you elaborate on the use of 2-azido-1-phenylethanone in the synthesis of β-hydroxy-1,2,3-triazoles?
A2: The synthesis of enantioenriched β-hydroxy-1,2,3-triazoles showcases the combined utility of both functional groups in 2-azido-1-phenylethanone.
- Stereoselective Reduction: Marine-derived fungi, specifically A. sydowii CBMAI 935 and M. racemosus CBMAI 847, were employed to reduce 2-azido-1-phenylethanone and its derivatives to the corresponding chiral alcohols with high enantiomeric excess []. The choice of fungal strain influenced the stereochemical outcome, providing access to both enantiomers.
- Click Chemistry: The resulting enantioenriched 2-azido-1-phenylethanols were then reacted with phenylacetylene using a CuSO4/sodium ascorbate system, which generates the active Cu(I) catalyst for the CuAAC reaction. This led to the regioselective formation of the desired 1,4-disubstituted 1,2,3-triazole compounds containing a β-hydroxy group [].
Q3: Are there any alternative methods for generating the necessary alkyne for the CuAAC reaction with 2-azido-1-phenylethanone?
A3: Yes, research has demonstrated the use of citrus fruit peels and juices as a sustainable and readily available source for in situ generation of the Cu(I) catalyst needed for both decarboxylation and CuAAC reactions []. In this specific example, 3-phenyl-2-propynoic acid undergoes Cu(I)-catalyzed decarboxylation to yield phenylacetylene. This alkyne then participates in the CuAAC reaction with 2-azido-1-phenylethanone, ultimately yielding 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone regioselectively [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

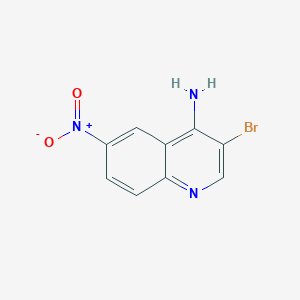
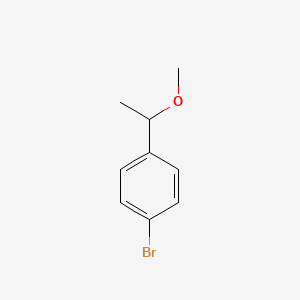
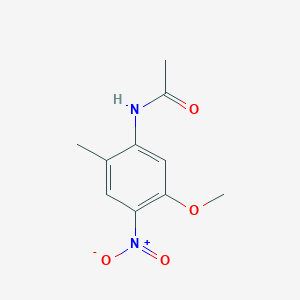
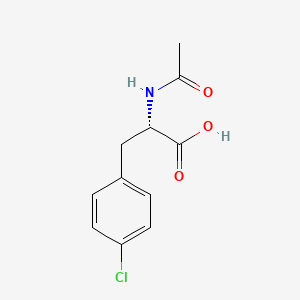
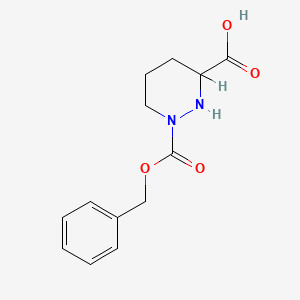
![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)







